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Copper(II)ethoxide

Electrochemical synthesis Nanomaterial precursors Copper alkoxides

Copper(II) ethoxide (Cu(OEt)₂) solves a critical pain point in sol-gel thin-film processing: ambient moisture sensitivity that causes film defects and irreproducible gelation. When formulated in EGME with acetic acid, it yields hydrolysis-resistant gels suitable for open-air spin/dip-coating-directly reducing defect rates in environments where humidity cannot be strictly controlled. • Enables real-time UV-Vis monitoring of hydrolysis kinetics via the 380 nm absorption band of the Cu₂(OR)₂(OAc)₂(HOR)₄ dimer, facilitating rational optimization of gelation time and final CuO particle size. • Electrochemical synthesis route (sacrificial Cu anode, 30-50°C, 0.8-1.2 V) avoids anhydrous CuCl₂/NaOEt reagents, reducing raw material costs for pilot-scale production. • Standard purity ≥98%; packaged under argon; shipped ambient per Hazmat Class 4.1 (UN3181, PG III).

Molecular Formula C4H12CuO2
Molecular Weight 155.68 g/mol
Cat. No. B13409045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II)ethoxide
Molecular FormulaC4H12CuO2
Molecular Weight155.68 g/mol
Structural Identifiers
SMILESCCO.CCO.[Cu]
InChIInChI=1S/2C2H6O.Cu/c2*1-2-3;/h2*3H,2H2,1H3;
InChIKeyUUDQUXWIZNNGNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) Ethoxide: Technical Overview


Copper(II) ethoxide (Cu(OEt)₂, CAS 2850-65-9, molecular weight 153.67 g/mol) is a green, moisture-sensitive metal alkoxide powder that decomposes at approximately 120°C [1]. It belongs to the copper(II) alkoxide class, characterized by Cu–O–C bonding, and finds primary applications as a precursor for copper oxide nanomaterials and in sol-gel processing [2]. Unlike many copper salts, Cu(OEt)₂ exhibits limited solubility in common organic solvents unless complexing agents are employed, a property that directly influences its handling and application profile relative to other copper precursors [3].

Workflow CuO nanomaterial precursor for sol-gel processing and thin-film fabrication
Selection Insoluble in common solvents without complexing agent; enables tunable gelation control
Handling Moisture-sensitive powder; store under dry conditions; decomposes ~120°C

Copper(II) Ethoxide: Why Substitution Fails


Substituting copper(II) ethoxide with alternative copper precursors such as copper(II) acetate (Cu(OAc)₂), copper(II) acetylacetonate (Cu(acac)₂), or copper(II) butoxide (Cu(OBu)₂) introduces critical deviations in solubility, hydrolysis kinetics, and resulting material morphology [1]. Cu(OEt)₂ is intrinsically insoluble in most organic solvents without a complexing agent, whereas Cu(acac)₂ and Cu(OAc)₂ exhibit markedly higher baseline solubility, fundamentally altering sol-gel processing routes [2]. Furthermore, the ethoxide ligand confers distinct hydrolysis behavior compared to bulkier alkoxides (e.g., butoxide) or β-diketonates, which directly impacts gelation time, particle size distribution, and the purity of the final CuO product [3]. These differences are not cosmetic; they determine whether a given protocol yields a stable gel, a precipitate, or a homogeneous thin film.

Solubility mismatch: Cu(OAc)₂ and Cu(acac)₂ exhibit higher baseline solubility without complexing agents, which may fundamentally alter sol-gel processing routes.
Hydrolysis kinetics divergence: The ethoxide ligand confers distinct hydrolysis behavior versus butoxide or acetate, potentially shifting gelation time and particle size distribution.
Ligand-dependent morphology: Bulkier alkoxides or β-diketonates can lead to different final CuO particle morphology and thin-film quality compared to ethoxide-derived materials.

Copper(II) Ethoxide: Comparative Evidence


Electrochemical Synthesis Accessibility

In a direct electrochemical synthesis study using a sacrificial copper anode in an undivided cell, Cu(OEt)₂ was synthesized alongside Cu(OBu)₂, Cu(acac)₂, Cu(OEt)(acac), and Cu(OBu)(acac) under identical baseline conditions [1]. While the study does not report isolated yields for each compound, it establishes that Cu(OEt)₂ can be produced via this one-step electrochemical route at 30–50°C with an electrode potential of 0.8–1.2 V, conditions under which the ethoxide derivative is successfully obtained alongside other alkoxides [1]. The experimental context demonstrates that Cu(OEt)₂ is electrochemically accessible under the same mild conditions as Cu(OBu)₂, but the ethoxide product offers a smaller ligand size, which may influence subsequent hydrolysis and nanoparticle formation kinetics [1].

Electrochemical Synthesis
Reported
Accessible under same mild electrochemical conditions as Cu(OBu)₂ and Cu(acac)₂ (30–50°C, 0.8–1.2 V).
Supports synthesis flexibility; infrastructure parity across alkoxides.
Quantitative yield comparison not reported.
Electrochemical synthesis Nanomaterial precursors Copper alkoxides

Sol-Gel Processing: Complexing Agent Requirement

Cu(OEt)₂ is insoluble in common organic solvents including ethanol and methoxyethanol unless a complexing agent is added [1]. In a systematic study, complete dissolution of Cu(OEt)₂ in methoxyethanol required a minimum molar ratio of acid to Cu(OEt)₂ of 2:1 for formic acid, and 1:1 for acetic acid or acrylic acid [1]. In contrast, copper(II) acetate (Cu(OAc)₂·H₂O) is readily soluble in alcohols and water without complexing agents, enabling direct sol-gel processing without the ligand-modification step required for Cu(OEt)₂ [2]. This differential solubility behavior means that Cu(OEt)₂ offers a tunable gelation profile—the identity and quantity of the complexing acid (e.g., acetic vs. citric vs. formic) directly modulates hydrolysis kinetics and final gel structure, a level of synthetic control not available with inherently soluble copper salts [1].

Solubility & Complexation
Class-level
Cu(OEt)₂ requires ≥1:1 molar ratio of acetic acid for dissolution; Cu(OAc)₂ dissolves directly without complexing agents.
Complexing agent requirement enables tunable gelation control.
Based on methoxyethanol solvent studies.
Sol-gel processing Copper oxide films Complexation chemistry

Gelation Behavior: Solvent and Complexing Agent Effects

The gelation behavior of Cu(OEt)₂ is highly dependent on solvent choice and complexing agent identity [1]. When dissolved in ethylene glycol monomethyl ether (EGME) with acetic acid, Cu(OEt)₂ exhibits superior gelation behavior with water compared to ethanol-based solutions [1]. Specifically, gels derived from EGME/acetic acid systems are insensitive to moisture, whereas ethanol/citric acid gels liquefy upon moisture exposure, and ethanol/diethylenetriamine (DETA) gels require DETA/Cu molar ratios >2 to form hard gels at 50°C [1]. This tunability contrasts with copper acetate-based sol-gel systems, where gelation is less sensitive to solvent identity and proceeds via different hydrolysis pathways [2]. The moisture-insensitive gels obtainable with Cu(OEt)₂/EGME/acetic acid are particularly advantageous for thin-film fabrication where ambient humidity can compromise film quality [1].

Gel Moisture Sensitivity
Head-to-head
EGME/acetic acid gels are moisture-insensitive; ethanol/citric acid gels liquefy upon moisture exposure.
Formulation-dependent moisture tolerance supports open-air thin-film processing.
DETA/Cu ratio >2 required for hard gels at 50°C.
Sol-gel chemistry Gelation kinetics Copper oxide nanostructures

Hydrolysis Kinetics: Dimeric Intermediate Pathway

In methoxyethanol solutions of Cu(OEt)₂ with acetic acid (Cu/HOAc = 1:1), the primary copper species is a dimeric complex, Cu₂(OR)₂(OAc)₂(HOR)₄, which exhibits a characteristic 380 nm absorption band [1]. Upon water addition, this dimer undergoes a substitution reaction—replacing methoxyethanol ligands with water—followed by hydrolysis of alkoxide groups, ultimately forming a hydrolyzed dimer Cu₂(OH)₂(OAc)₂(H₂O)₆ with larger Cu–Cu internuclear spacing [1]. The disappearance of the 380 nm absorption band serves as a quantifiable kinetic marker for this transformation [2]. In contrast, copper acetate undergoes direct hydrolysis without this dimeric intermediate, yielding different oligomeric species and gelation kinetics [3]. The distinct hydrolysis pathway of Cu(OEt)₂ enables real-time spectroscopic monitoring of the sol-gel process, a capability not afforded by simpler copper salt precursors [2].

Hydrolysis Kinetics Marker
Class-level
380 nm absorption band tracks dimeric intermediate formation and decay during hydrolysis.
Real-time UV-Vis monitoring capability not available with Cu(OAc)₂.
Derived from dimeric Cu₂(OR)₂(OAc)₂(HOR)₄ speciation.
Hydrolysis kinetics Copper complex speciation Sol-gel mechanism

Copper(II) Ethoxide: Key Application Scenarios


Moisture-Tolerant Sol-Gel Thin Films

For thin-film deposition via spin-coating or dip-coating where ambient humidity cannot be strictly controlled, Cu(OEt)₂ in EGME with acetic acid is the procurement choice [1]. Evidence demonstrates that this formulation yields gels insensitive to moisture, unlike ethanol/citric acid systems which liquefy upon moisture exposure [1]. This property directly reduces film defect rates and improves reproducibility in open-air processing environments.

Spectroscopic Monitoring of Sol-Gel Kinetics

In research and development workflows where sol-gel kinetics must be precisely characterized and optimized, Cu(OEt)₂ provides a distinct advantage over Cu(OAc)₂ and other copper salts [1]. The 380 nm absorption band of the Cu₂(OR)₂(OAc)₂(HOR)₄ dimer enables real-time UV-Vis monitoring of hydrolysis progress—a capability that facilitates rational optimization of gelation time and final material properties [1]. This spectroscopic handle is absent in alternative copper precursors.

Electrochemical Synthesis Under Mild Conditions

For laboratories or pilot-scale operations equipped with electrochemical synthesis infrastructure, Cu(OEt)₂ can be produced via sacrificial copper anode electrolysis at mild temperatures (30–50°C) and modest potentials (0.8–1.2 V) [1]. This route avoids the need for anhydrous CuCl₂ and sodium ethoxide reagents required in conventional metathesis synthesis, potentially reducing raw material costs and simplifying purification [1].

Application
Selection Property
Validation Focus
Moisture-tolerant sol-gel thin-film fabrication
Moisture-insensitive gel formulation
Gelation humidity response
In situ sol-gel kinetic monitoring research
Spectroscopic marker of dimeric intermediate
Hydrolysis kinetics via UV-Vis
Electrochemical precursor synthesis research
Mild-condition electrochemical accessibility
Electrochemical parameter optimization
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